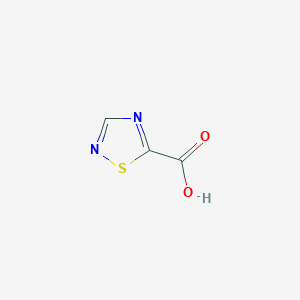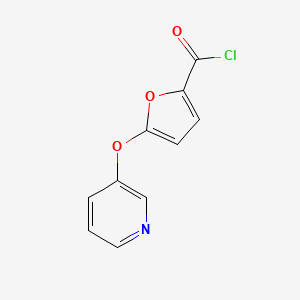![molecular formula C12H18Cl4N4 B3158661 [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride CAS No. 859930-62-4](/img/structure/B3158661.png)
[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride
Vue d'ensemble
Description
“[1,1’-Biphenyl]-2,2’,4,4’-tetraamine tetrahydrochloride” is a chemical compound with the linear formula C12H18Cl4N4 . It is used as an intermediate for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves treating 3,3′-dichlorobenzidine with ammonia with a copper catalyst at high temperature and pressure, followed by acidic workup . An alternate synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions .
Molecular Structure Analysis
The molecular structure of this compound is symmetric about the central carbon bond between both ring structures . In the crystal, the rings of each molecule are co-planar and the amine units connect molecules to form an intermolecular 3-dimensional hydrogen bond network .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molar mass (360.11 g/mol), melting point (175 to 177 °C), and its ability to form a 3-dimensional hydrogen bond network .
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Bergman & Wachtmeister, 1977 discussed the synthesis of 14C-labelled biphenyl and chlorinated biphenyls, which are important for understanding the chemical properties and potential applications of [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride.
- Moore et al., 1997 studied the antiestrogenic activity of hydroxylated polychlorinated biphenyls, indicating a potential biochemical application of similar biphenyl structures.
Applications in Organic Electronics :
- Zhiguo et al., 2015 synthesized a material related to [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride for use in organic light-emitting diode (OLED) devices, demonstrating its potential as an efficient hole-transporting material.
High-Temperature Applications in Polymer Science :
- Yang et al., 2011 synthesized an aromatic tetraamine containing biphenyl moiety for the creation of high-temperature stable polypyrrolones, indicating the utility of biphenyl structures in advanced polymer applications.
Proton Exchange Membranes in Fuel Cells :
- Li et al., 2009 developed novel sulfonated tetraamines based on biphenyl structures for use in proton exchange membranes for fuel cells, showcasing the chemical's potential in clean energy technologies.
Environmental Studies and Pollutant Degradation :
- Wong et al., 2004 focused on the photocatalytic oxidation of a chlorinated biphenyl, which is similar in structure to [1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride, for environmental pollutant degradation.
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used as a precursor to polybenzimidazoles .
Mode of Action
As a derivative of benzidine, it is used in immunohistochemical staining of nucleic acids and proteins
Result of Action
As a benzidine derivative, it is used in immunohistochemical staining of nucleic acids and proteins , suggesting it may have some effect on these biomolecules.
Propriétés
IUPAC Name |
4-(2,4-diaminophenyl)benzene-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16;;;;/h1-6H,13-16H2;4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRQFVMAQWSLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)


![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)



![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)